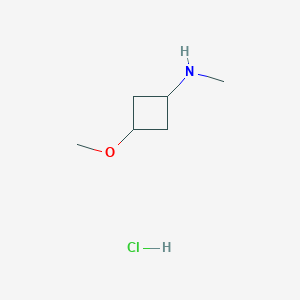
甲磺酸根(2-二环己基膦基-2',6'-二异丙氧基-1,1'-联苯基)(2'-氨基-1,1'-联苯基-2-基)钯(II)
描述
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organic palladium catalyst . It is primarily used as a catalyst in coupling reactions, such as Suzuki, Kumada, and Negishi coupling reactions .
Chemical Reactions Analysis
This compound is primarily used as a catalyst in coupling reactions . These include Suzuki, Kumada, and Negishi coupling reactions . The exact reaction conditions and outcomes would depend on the specific substrates used.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The color and form of the compound are described as off-white to tan powder .科学研究应用
催化应用
芳基溴化物的氰化:一项研究重点介绍了亲水性膦联苯酰胺磺酸盐配体在钯催化的芳基溴化物氰化中的应用,强调了配体空间位阻对催化活性的影响。这些反应的有效介导展示了钯配合物在合成复杂有机分子中的潜在用途 (Schulz, Horký, & Štěpnička, 2016)。
均相催化氢化:另一项研究描述了使用甲磺酸根配合物对酰胺进行均相催化氢化生成胺,表明了钯催化剂在氢化反应中的多功能性以及甲磺酸 (MSA) 在这些过程中的作用 (Coetzee 等人,2013 年)。
氟代艾伦合成:对钯催化的取代溴二烯的单氟甲基化研究证明了氟代艾伦的产生,突出了钯配合物在氟代有机化合物合成中的创新应用 (Ogasawara 等人,2009 年)。
合成与表征
苯并噁唑合成:甲磺酸作为由羧酸合成苯并噁唑的催化剂的功效已得到证实,强调了磺酸根基团在促进有机合成反应中的重要性 (Kumar, Rudrawar, & Chakraborti, 2008)。
磺酰胺稳定烯醇盐的芳基化:一项关于使用钯催化对甲磺酰胺进行 α-芳基化的研究进一步说明了钯配合物在有机分子改性中的作用,展示了这些催化剂在有机合成中的多功能性 (Zeevaart, Parkinson, & Koning, 2005)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
It’s known that palladium-based compounds like this one are often used as catalysts in various chemical reactions .
Mode of Action
The compound acts as a precatalyst, which means it undergoes a transformation to become an active catalyst. The presence of palladium and phosphine in its structure suggests that it might be involved in facilitating bond formation or breakage in other molecules .
Biochemical Pathways
Palladium-based catalysts are generally used in organic synthesis, including coupling reactions .
Pharmacokinetics
As a catalyst, it’s likely that its role is more about facilitating reactions rather than being absorbed or distributed in a biological system .
Result of Action
The result of the compound’s action would depend on the specific reaction it’s catalyzing. In general, it would facilitate the reaction, making it proceed more efficiently or under milder conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2–8 °C to maintain its stability .
生化分析
Biochemical Properties
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) plays a crucial role in facilitating biochemical reactions by acting as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and selectivity. The compound’s palladium center is responsible for its catalytic activity, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in detoxification and metabolic processes. The nature of these interactions involves coordination of the palladium center with the active sites of these enzymes, leading to the activation or inhibition of their catalytic functions .
Cellular Effects
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves its ability to form coordination complexes with biomolecules. The palladium center can coordinate with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This coordination can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate access. Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound can also induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing adverse effects. Toxicity studies have shown that high doses can lead to oxidative stress, inflammation, and apoptosis in various tissues .
Metabolic Pathways
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism of xenobiotics and endogenous compounds. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites. For example, it can enhance the detoxification of harmful compounds by increasing the activity of glutathione S-transferase, resulting in higher levels of conjugated metabolites .
Transport and Distribution
The transport and distribution of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can facilitate its transport through the bloodstream .
Subcellular Localization
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can influence mitochondrial function by interacting with mitochondrial enzymes and proteins .
属性
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUQNMMIUJBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57NO5PPdS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445085-77-7 | |
| Record name | (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)[2-(2-amino-1,1- biphenyl)]palladium(II) methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RuPhos Pd G3 facilitate the precision synthesis of DA ACPs?
A: RuPhos Pd G3 acts as a precatalyst in the living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) process. [] This technique allows for the controlled growth of polymer chains by sequentially adding monomer units in a stepwise fashion. [] The precatalyst's structure, specifically the bulky and electron-rich ligands (RuPhos and 2'-amino-1,1'-biphenyl-2-yl), contribute to its effectiveness. These ligands enhance the catalyst's stability, enabling it to remain active throughout the polymerization process and promote controlled chain growth. [] This control over polymerization is crucial for achieving precise molecular weights and narrow dispersities in the resulting DA ACPs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




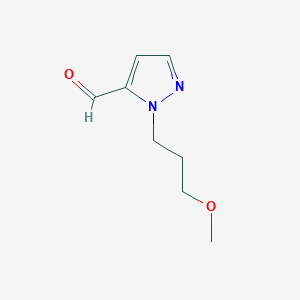
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
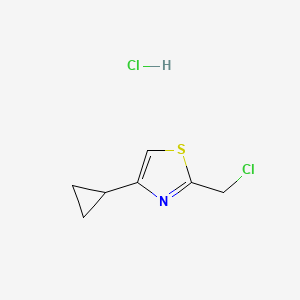
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

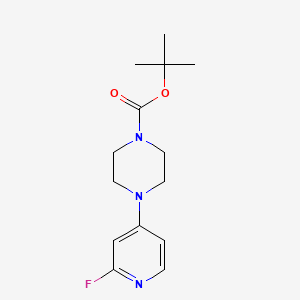
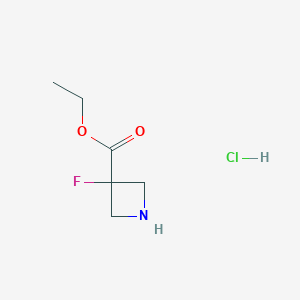
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
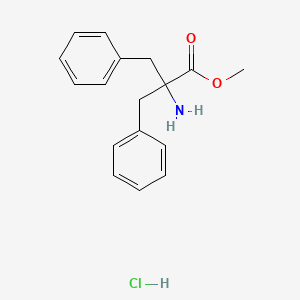
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

